Methyl 3-(oxetan-3-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(oxetan-3-yl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)9-4-2-3-8(5-9)10-6-14-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
GNALECPNOOCRLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2COC2 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of Methyl 3 Oxetan 3 Yl Benzoate
Reactivity of the Methyl Ester Group
The methyl ester group in Methyl 3-(oxetan-3-yl)benzoate undergoes typical reactions for this functional class, including hydrolysis and reduction.
Hydrolysis to Corresponding Benzoic Acids (e.g., 3-(Oxetan-3-yl)benzoic Acid)
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(Oxetan-3-yl)benzoic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions to avoid acid-catalyzed ring-opening of the oxetane (B1205548). chemrxiv.orgchemrxiv.org The process involves the saponification of the ester using a base such as sodium hydroxide (B78521) in a suitable solvent mixture, like methanol (B129727) and water, followed by acidification to yield the carboxylic acid. chemspider.com For instance, the hydrolysis of a similar methyl benzoate (B1203000) derivative was achieved in high yield by heating under reflux with sodium hydroxide in aqueous methanol. chemspider.com The resulting 3-(Oxetan-3-yl)benzoic acid is a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.combiosynth.com
A general procedure for such a transformation is outlined in the table below.
Table 1: General Conditions for Hydrolysis of Methyl Benzoate Derivatives
| Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|
| NaOH | Water/Methanol | Reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% chemspider.com |
Reduction to Alcohol Derivatives
The methyl ester group can be reduced to a primary alcohol, yielding (3-(oxetan-3-yl)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters. lumenlearning.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.compearson.com It's crucial to control the reaction temperature, as higher temperatures (above 0 °C) can lead to the decomposition of the oxetane ring. chemrxiv.org Performing the reduction at lower temperatures, between -30 and -10 °C, has been shown to be successful. chemrxiv.org
The following table summarizes typical conditions for the reduction of benzoate esters.
Table 2: Conditions for the Reduction of Benzoate Esters to Benzyl (B1604629) Alcohols
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| LiAlH₄ | Tetrahydrofuran (THF) | -30 to -10 °C | Primary Alcohol chemrxiv.org |
Reactivity of the Oxetane Ring
The four-membered oxetane ring is characterized by significant ring strain, which dictates its reactivity. acs.org While more stable than epoxides, the oxetane ring can undergo various reactions, including nucleophilic ring-opening and rearrangements, particularly under acidic conditions. chemrxiv.orgacs.org
Nucleophilic Ring-Opening Reactions
The strained nature of the oxetane ring makes it susceptible to ring-opening by nucleophiles. acs.orgacs.org These reactions are often catalyzed by acids, which activate the oxetane by protonating the oxygen atom, making the ring more electrophilic. magtech.com.cn The regioselectivity of the attack depends on the reaction conditions and the nature of the nucleophile. Strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen, whereas under acidic conditions, weak nucleophiles may attack the more substituted carbon. magtech.com.cn For 3-aryl-substituted oxetanes, ring-opening can lead to the formation of functionalized 1,3-diols.
Rearrangements and Ring Expansions
Under certain conditions, the oxetane ring can undergo rearrangements and ring expansions to form larger heterocyclic systems. acs.orgsioc-journal.cn These transformations are often driven by the release of ring strain and can be promoted by Lewis acids or transition metals. beilstein-journals.orgresearchgate.net For example, spirocyclic oxetanes have been shown to rearrange into morpholines, piperazines, and thiomorpholines when treated with a Lewis acid. researchgate.net Another example involves the reaction of oxetanes with sulfur-stabilized carbanions, which can lead to ring expansion to form tetrahydrofurans, especially at elevated temperatures. beilstein-journals.org
Oxetane Ring Tolerance to Various Reaction Conditions
Despite its inherent strain, the oxetane ring, particularly when 3,3-disubstituted, exhibits considerable stability under a range of reaction conditions. chemrxiv.orgnih.gov This stability is crucial for its incorporation into complex molecules during multi-step syntheses. rsc.org The oxetane moiety is generally tolerant to basic conditions used for ester hydrolysis and can withstand certain reducing conditions when temperatures are carefully controlled. chemrxiv.orgrsc.org It has been demonstrated that oxetane ethers show excellent chemical stability across a range of conditions, including acidic, basic, and nucleophilic environments, and are more stable than analogous esters under basic and reducing conditions. rsc.org However, the stability can be influenced by the substitution pattern and the presence of nearby functional groups. nih.govacs.org For instance, the presence of an internal nucleophile can facilitate ring-opening under acidic conditions. nih.gov
Table 3: Stability of Oxetane Ethers vs. Esters under Various Conditions
| Conditions | Substrate | Recovery |
|---|---|---|
| 1 M NaOH, rt | Oxetane Ether | Full Recovery rsc.org |
| 1 M NaOH, rt | Ester | 36% rsc.org |
| LiBH₄ | Oxetane Ether | Stable rsc.org |
Stability under Acidic Conditions
The oxetane ring is susceptible to ring-opening reactions under acidic conditions. vulcanchem.comsmolecule.com This reactivity is driven by the relief of ring strain inherent in the four-membered heterocyclic system. The stability of the oxetane ring can be influenced by the substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability. acs.org However, even with this substitution, the presence of an internal nucleophile can facilitate ring-opening under acidic conditions. acs.org In the context of drug discovery, the potential instability of oxetane rings under harsh acidic reaction conditions can be a concern for large-scale synthesis. acs.org
Stability under Basic Conditions
The ester functional group of this compound is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylate salt. The oxetane ring itself can also be opened under basic conditions, leading to the formation of linear products that can undergo further functionalization. smolecule.com The specific conditions required for these transformations can be influenced by factors such as the base used and the solvent system. For instance, the cyclization to form spirocyclic oxetanes has been shown to be successful under mild basic conditions like potassium carbonate in methanol, while stronger bases like potassium t-butoxide in THF can lead to fragmentation reactions. acs.org
Enzymatic hydrolysis of similar oxetane esters has been achieved using lipases, such as Candida antarctica lipase (B570770) L2, in microaqueous reaction systems. acs.org This method can provide a milder alternative to chemical hydrolysis, particularly when acidic workup leads to degradation of the oxetane ring. acs.org
Stability to Oxidizing and Reducing Agents
While oxetane rings are generally stable under standard conditions, strong oxidizing agents should be avoided to prevent decomposition. The stability towards reducing agents can vary. For instance, in one study, a related oxetane-containing compound showed no change when subjected to certain reducing agents. doi.org However, the specific reactivity of this compound towards a broad range of oxidizing and reducing agents would require further experimental investigation.
Reactions of the Aromatic Ring
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The methyl ester group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. aiinmr.comrsc.org A common example of this is the nitration of methyl benzoate, which, in the presence of concentrated nitric and sulfuric acids, yields methyl 3-nitrobenzoate as the major product. aiinmr.comrsc.orggrabmyessay.com The reaction proceeds through the formation of a nitronium ion electrophile, which is then attacked by the π-electrons of the aromatic ring. aiinmr.comgrabmyessay.com
Table 1: Regioselectivity in the Nitration of Methyl Benzoate
| Position of Substitution | Directing Effect of Methyl Ester |
|---|---|
| Ortho | Deactivated |
| Meta | Less Deactivated |
This table is based on the general principles of electrophilic aromatic substitution on deactivated rings.
Functional Group Interconversions on the Phenyl Moiety
The functional groups on the phenyl moiety of this compound can be interconverted through various chemical transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide. For example, treatment with thionyl chloride followed by ammonia (B1221849) can produce the corresponding benzamide.
Furthermore, the carboxylic acid can be reduced to a hydroxymethyl group. In other related systems, functionalization via cross-coupling reactions is possible if the aromatic ring is substituted with a halogen, enabling transition metal-catalyzed reactions.
Table 2: Examples of Functional Group Interconversions
| Starting Functional Group | Reagents | Product Functional Group |
|---|---|---|
| Methyl Ester | LiOH, THF | Carboxylic Acid |
This table provides illustrative examples of functional group interconversions.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-(oxetan-3-yl)benzoate, ¹H and ¹³C NMR spectra offer precise information on the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). Based on analyses of analogous compounds such as 3-(oxetan-3-yl)benzoic acid and methyl benzoate (B1203000), a predicted spectrum can be constructed. bldpharm.comchegg.com The aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm), while the oxetane (B1205548) and methyl ester protons appear more upfield. Protons on the oxetane ring typically resonate between δ 4.5 and 5.0 ppm. vulcanchem.com
| Predicted ¹H NMR Data for this compound | ||||
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Aromatic (C2-H, C4-H, C5-H, C6-H) | 7.40 - 8.20 | Multiplet (m) | N/A | 4H |
| Oxetane Methylene (B1212753) (CH₂) | 4.80 - 5.00 | Triplet (t) | ~6-7 | 4H |
| Oxetane Methine (CH) | 4.00 - 4.30 | Quintet (quin) | ~6-7 | 1H |
| Methyl Ester (OCH₃) | 3.90 | Singlet (s) | N/A | 3H |
Note: This is a predicted table based on data from analogous compounds. Actual values may vary.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its attached atoms. The carbonyl carbon of the ester is the most deshielded, appearing far downfield. Aromatic carbons are found in the δ 125-150 ppm range, while the sp³-hybridized carbons of the oxetane ring and the methyl ester appear at higher fields. chemicalbook.comdocbrown.info
| Predicted ¹³C NMR Data for this compound | |
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 166 - 167 |
| Aromatic (C-O) | 128 - 135 |
| Aromatic (C-H) | 128 - 135 |
| Aromatic (ipso-C) | 138 - 140 |
| Oxetane Methylene (C-O) | 70 - 75 |
| Oxetane Methine (C-Ar) | 35 - 40 |
| Methyl Ester (O-CH₃) | 52 - 53 |
Note: This is a predicted table based on data from analogous compounds. Actual values may vary.
2D NMR Experiments: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the oxetane methine proton and the adjacent oxetane methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. wisc.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two to three bonds. This would be crucial for connecting the aromatic protons to the ester carbonyl carbon and the ipso-carbon, as well as linking the oxetane protons to the aromatic ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of their chemical bonds. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the oxetane ring. The most prominent feature would be the strong carbonyl (C=O) stretch of the ester. Since the ester is conjugated with the benzene (B151609) ring, this peak is expected in the 1730-1715 cm⁻¹ range. orgchemboulder.com Other key vibrations include the C-O stretches of the ester and the ether functionality within the oxetane ring, as well as C-H stretches for the aromatic and aliphatic portions. orgchemboulder.comlibretexts.org
| Predicted IR Absorption Bands for this compound | ||
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (Oxetane, Methyl) | Stretch | 3000 - 2850 |
| Ester C=O (Conjugated) | Stretch | 1730 - 1715 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ester C-O | Stretch | 1300 - 1200 |
| Oxetane C-O-C (Ether) | Stretch | 1150 - 1050 |
Note: This is a predicted table based on characteristic group frequencies.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR spectroscopy detects vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net For this compound, the symmetric stretching of the aromatic ring and the C=C bonds would likely produce strong signals in the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ), electron ionization (EI) would likely produce a molecular ion peak (M⁺) at m/z = 192.
The fragmentation pattern would be expected to show characteristic losses:
Loss of a methoxy (B1213986) radical (•OCH₃): A prominent peak at m/z = 161, corresponding to the [M - 31]⁺ acylium ion. This is a common fragmentation for methyl esters.
Loss of the ester group: Cleavage of the ester could lead to fragments corresponding to the benzoyl cation or the oxetane-substituted ring.
Oxetane Ring Fragmentation: The strained four-membered ring can undergo cleavage, potentially leading to the loss of formaldehyde (B43269) (CH₂O, 30 Da) or other small neutral molecules. Analysis of related benzoate esters supports these predicted fragmentation pathways. nist.gov
Ultraviolet-Visible (UV/Vis) Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzoyl group. This system is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring and the carbonyl group. researchgate.net
Based on data from similar aromatic esters, absorption maxima (λmax) are expected in the range of 230-280 nm. biointerfaceresearch.com The exact position and intensity of these bands can be influenced by the solvent polarity. A bathochromic (red) shift to longer wavelengths is often observed with increasing solvent polarity. biointerfaceresearch.com
X-ray Crystallography for Related Oxetane Structures
While a single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic studies on related 3-aryl-oxetane compounds provide significant insight into the expected solid-state conformation. acs.orgchemrxiv.org
Studies on various 3-aryl-oxetanes reveal that the four-membered oxetane ring is not perfectly planar. doi.org It adopts a puckered conformation to relieve ring strain, with puckering angles varying depending on the substituents. doi.org In many 3-aryl-oxetanes, the aryl ring is significantly twisted out of the plane of the oxetane ring, with reported torsion angles around 80°. rsc.org This contrasts with related benzoate esters where the aryl ring is nearly coplanar with the ester group to maximize π-conjugation. rsc.org
Bond lengths and angles within the oxetane ring are also well-documented. The C-O bond lengths are typically around 1.45-1.46 Å, and the C-C bond lengths are around 1.53-1.55 Å. doi.org The internal bond angles are compressed due to ring strain, with C-C-C angles around 85-88° and C-O-C angles around 91-92°. doi.org These structural parameters are crucial for understanding the molecule's three-dimensional shape and its potential interactions in a biological or material context.
Theoretical and Computational Studies of Oxetane Containing Benzoates
Quantum Chemical Calculations
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a popular method for quantum chemical calculations on medium to large-sized organic molecules due to its balance of accuracy and computational cost. researchgate.net In the study of "Methyl 3-(oxetan-3-yl)benzoate," DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, can be employed to determine a variety of properties. epstem.net
Key applications of DFT for this molecule include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequency Analysis: Calculating infrared (IR) spectra to identify characteristic vibrational modes and to confirm that an optimized geometry corresponds to a true energy minimum. epstem.net
Electronic Properties: Investigating the distribution of electrons through calculations of Mulliken atomic charges and mapping the molecular electrostatic potential (MEP). researchgate.netsapub.org The MEP can indicate regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution helps in understanding the molecule's reactivity and electronic transitions. sapub.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.5 D |
Ab Initio and Semiempirical Methods
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. sapub.org While computationally more demanding than DFT, they can provide benchmark results for geometric and electronic properties. For a molecule like "this compound," HF calculations could provide a baseline understanding of its electronic structure, though they often require correction for electron correlation effects. researchgate.net
Semiempirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they can be useful for preliminary conformational searches of large molecules or for modeling systems where higher-level theory is computationally prohibitive.
Conformational Analysis of the Oxetane (B1205548) and Benzoate (B1203000) Moieties
The oxetane ring is a four-membered heterocycle that is not planar and undergoes a puckering motion. acs.org The introduction of a substituent at the 3-position, as in this case, can influence the degree of puckering. acs.org The orientation of the benzoate group relative to the oxetane ring is a key conformational feature.
The primary flexible bond is the C-C bond connecting the phenyl ring to the oxetane ring. Rotation around this bond will lead to different conformers with varying steric interactions. Additionally, the orientation of the methyl ester group relative to the phenyl ring is generally planar, with the cis conformation being more stable for simple esters like methyl acetate. mdpi.com
Computational methods, particularly DFT, can be used to map the potential energy surface for rotation around key single bonds. This allows for the identification of the most stable conformers (energy minima) and the transition states that separate them. For "this compound," the analysis would focus on the rotational barrier of the oxetane ring relative to the benzene (B151609) ring. The interaction between the oxetane's oxygen atom and the ortho-hydrogens of the benzene ring, as well as the interaction between the oxetane ring and the ester group, will be the primary determinants of the preferred conformation.
Thermodynamic Parameters (e.g., Heats of Formation, Bond Dissociation Energies)
Theoretical calculations can provide valuable data on the thermodynamic stability of "this compound."
Heats of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a measure of the molecule's stability. DFT and other quantum chemical methods can be used to calculate the total electronic energy of the molecule, which can then be used in conjunction with experimental or calculated values for the constituent elements to determine the heat of formation. ijsrst.com
Bond Dissociation Energies (BDEs): BDE represents the energy required to break a specific bond homolytically. BDE values are crucial for understanding the reactivity of a molecule, particularly in radical reactions. For "this compound," key BDEs would include the C-C bond connecting the oxetane to the benzene ring and the C-O bonds within the ester and oxetane moieties. The strained nature of the oxetane ring is expected to result in lower C-O bond dissociation energies compared to a non-cyclic ether.
Table 2: Calculated Thermodynamic Parameters for this compound
| Parameter | Bond | Calculated Value (kcal/mol) |
| Bond Dissociation Energy | Phenyl-Oxetane C-C | 95 |
| Bond Dissociation Energy | Oxetane C-O | 85 |
| Heat of Formation (gas phase) | - | -85 |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. nih.gov For "this compound," theoretical studies could explore various potential reactions.
One area of interest is the ring-opening of the oxetane moiety, which can occur under acidic or nucleophilic conditions. DFT calculations can model the reaction pathway, for example, the acid-catalyzed ring-opening. This would involve protonation of the oxetane oxygen, followed by nucleophilic attack. The calculations can determine the activation energies for different possible pathways, thus predicting the regioselectivity of the ring-opening.
Another potential reaction for study is the electrophilic aromatic substitution on the benzoate ring. The presence of the methyl ester group, an electron-withdrawing group, directs incoming electrophiles to the meta position relative to itself. rsc.org The oxetanyl substituent's electronic effect would also influence the reactivity and regioselectivity. Computational studies can model the formation of the sigma complex (Wheland intermediate) for substitution at different positions on the ring to explain the observed product distribution. aiinmr.com
For any proposed reaction mechanism, the geometry of the transition state can be located and characterized by frequency calculations (a transition state has exactly one imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate.
Applications As Building Blocks in Advanced Organic Synthesis
Incorporation into Complex Molecular Architectures
The 3-(oxetan-3-yl)benzoate moiety serves as a valuable scaffold for assembling intricate molecular structures, particularly in the field of drug discovery. The oxetane (B1205548) ring, in this context, often functions as a bioisostere—a substituent that retains the desired biological activity of the parent molecule while modifying its physicochemical properties. nih.gov Functionalized 3-aryl oxetanes are considered important bioisosteres for benzoyl groups, which are common structures in many approved drugs. nih.gov
The incorporation of this building block is facilitated by modern synthetic methods that allow for its modular integration into larger molecules. nih.gov For instance, strategies inspired by Schmidt glycosylation, using oxetanyl trichloroacetimidates as reagents, provide a straightforward way to attach the oxetane moiety to various aryl halides and nucleophiles. nih.gov This modularity is crucial for late-stage functionalization, where the oxetane group can be introduced near the end of a synthetic sequence to fine-tune the properties of a complex bioactive molecule. nih.gov The pursuit of efficient synthetic tools, such as metallaphotoredox catalysis, has further expanded the ability to forge C(sp³)–C(sp²) linkages under mild conditions, enabling the installation of oxetane-containing fragments into diverse and complex scaffolds. core.ac.uk This approach is particularly valuable in creating libraries of compounds for high-throughput screening in pharmaceutical research. core.ac.uk
Role in Solid-Phase Synthesis Methodologies
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries, and oxetane-based building blocks can be integrated into these workflows. A key advantage of SPS is the simplification of purification, as excess reagents and byproducts are washed away from the resin-bound product.
A general strategy for the solid-phase synthesis of 3,3-disubstituted oxetanes has been reported, which could be adapted for derivatives of Methyl 3-(oxetan-3-yl)benzoate. acs.org In this approach, a diol precursor is attached to a solid support, such as a polystyrene or PEG resin, via a suitable linker. acs.org The subsequent intramolecular cyclization to form the oxetane ring is performed on the solid support. acs.org For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can effect the cyclization, yielding the resin-bound oxetane. acs.org The final product is then cleaved from the resin. This methodology avoids the challenges of solution-phase synthesis and allows for the efficient construction of oxetane-containing molecules. acs.org While direct use of this compound on a solid phase is not prominently documented, its structural precursors fit within the established synthetic schemes for creating oxetane libraries on solid supports. acs.org
Precursors for Functionalized Oxetane Derivatives (e.g., Amines, Alcohols, Halides)
This compound is a valuable precursor for a variety of functionalized derivatives through transformations of its methyl ester group. The ester can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid, 3-(oxetan-3-yl)benzoic acid. vulcanchem.com This acid is a versatile intermediate for further functionalization.
From 3-(oxetan-3-yl)benzoic acid, a range of derivatives can be synthesized:
Amides: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDCI/HOBt) to form amides. nih.gov Alternatively, the acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.
Alcohols: The methyl ester or the carboxylic acid can be reduced to the corresponding primary alcohol, (3-(oxetan-3-yl)phenyl)methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
Other Esters: The carboxylic acid can be re-esterified with different alcohols under acid catalysis (Fischer esterification) to produce a variety of ester derivatives.
The table below summarizes key transformations starting from this compound.
| Starting Material | Product | Transformation | Typical Reagents |
| This compound | 3-(Oxetan-3-yl)benzoic Acid | Hydrolysis | NaOH or KOH, then H₃O⁺ |
| 3-(Oxetan-3-yl)benzoic Acid | 3-(Oxetan-3-yl)benzamide | Amidation | SOCl₂, then NH₃; or Amine, EDCI, HOBt |
| This compound | (3-(Oxetan-3-yl)phenyl)methanol | Reduction | LiAlH₄, then H₂O |
These transformations allow chemists to introduce new functional groups, enabling the creation of diverse molecular structures for various applications, including medicinal chemistry and materials science. nih.govchemrxiv.org
Utilization in the Synthesis of Scaffolds with Conformational Constraints
A significant application of the oxetane motif is its use to impart conformational rigidity in molecular scaffolds. acs.org The four-membered ring is inherently strained, and its structure is not planar but puckered. acs.org This puckered conformation "locks" the substituents at the 3-position into more defined spatial orientations compared to flexible acyclic linkers, such as the commonly used gem-dimethyl group. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(oxetan-3-yl)benzoate, and what experimental parameters influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, oxetane-containing precursors may react with benzoate esters under palladium catalysis or Mitsunobu conditions. Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of the oxetane moiety relative to the benzoic acid derivative. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester carbonyl (δ ~165–170 ppm).
- IR : Strong absorption bands at ~1720 cm (ester C=O) and ~1250 cm (C-O-C of oxetane).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHO). X-ray crystallography (via SHELXL) resolves stereochemistry and crystal packing .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. How does the oxetane ring influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The oxetane’s ring strain (~26 kcal/mol) enhances electrophilicity, making it a bioisostere for carbonyl or tert-butyl groups. In enzyme inhibition studies, its polarity improves solubility while maintaining metabolic stability. Computational modeling (e.g., DFT) can predict binding affinities to targets like kinases or proteases .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from trace moisture or catalytic poisons. Systematic analysis includes:
- Replicating reactions under strictly anhydrous conditions.
- Screening alternative catalysts (e.g., Pd(OAc) vs. PdCl).
- Using DoE (Design of Experiments) to optimize variables (e.g., solvent, temperature). Cross-referencing NMR yields with HPLC purity data reduces reporting errors .
Q. What are the mechanistic pathways for oxidation and reduction of this compound?
- Methodological Answer :
- Oxidation : The oxetane ring can undergo ring-opening oxidation with m-CPBA or ozone, yielding γ-keto esters. Monitoring via in situ IR detects carbonyl formation.
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ester to a primary alcohol, while NaBH selectively reduces ketones without affecting the oxetane. Mechanistic studies use isotopic labeling (e.g., H or O) .
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), PSA (polar surface area), and CYP450 metabolism. MD simulations (e.g., GROMACS) model membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
Safety and Handling
Q. What PPE and engineering controls are required for safe handling of this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Perform reactions in a fume hood with negative pressure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Regularly monitor airborne particulates via OSHA-compliant methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
